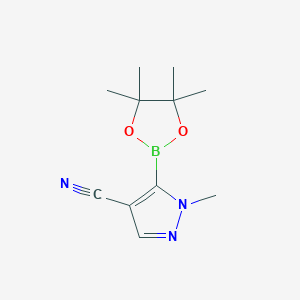
1,2-Dichlor-4-(chlormethoxy)benzol
Übersicht
Beschreibung
“1,2-Dichloro-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H5Cl3O . It is also known by other names such as “Toluene, α,3,4-trichloro-”, “α,3,4-Trichlorotoluene”, “3,4-Dichlorobenzyl chloride”, and "Benzene, 3,4-dichloro-1-chloromethyl" .
Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-4-(chloromethoxy)benzene” consists of a benzene ring with two chlorine atoms and one chloromethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “1,2-Dichloro-” indicates that there are chlorine atoms at the first and second positions of the benzene ring, and the “4-(chloromethoxy)” indicates that there is a chloromethoxy group at the fourth position .Physical and Chemical Properties Analysis
“1,2-Dichloro-4-(chloromethoxy)benzene” has a molecular weight of 211.47 . Its melting point is reported to be between 33-34 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“1,2-Dichlor-4-(chlormethoxy)benzol” ist eine chemische Verbindung mit der Formel C7H5Cl3 . Sie hat ein Molekulargewicht von 195.474 . Diese Verbindung ist auch unter anderen Namen bekannt, wie “Toluol, α,3,4-trichlor-”, “α,3,4-Trichlortoluol”, “3,4-Dichlorbenzylchlorid” und "Benzol, 3,4-dichlor-1-chlormethyl" .
Anwendung in der Friedel-Crafts-Synthese
Diese Verbindung wird in der Friedel-Crafts-Synthese von 4-(3,4-Dichlorphenyl)-3,4-dihydro-1(2H)-naphthalenon verwendet . Dies ist ein wichtiger Zwischenstoff für die Synthese von Sertralin , einem Medikament zur Behandlung von Depression, Zwangsstörungen, Panikstörungen und sozialer Angststörung.
Rolle als Alkylierungsmittel
“this compound” dient als Alkylierungsmittel bei der Synthese von Poly(etherketon)en mit anhängenden Sulfonsäuregruppen . Poly(etherketone) sind Hochleistungspolymere mit hervorragender Hitzebeständigkeit, chemischer Beständigkeit und mechanischen Eigenschaften.
Herstellung von Benzimidazol-Derivaten
Diese Verbindung wird bei der Herstellung von 5,6-Dichlor-2-(3,4-dichlorbenzylthio)benzimidazol verwendet . Benzimidazol-Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten ein breites Anwendungsspektrum in der medizinischen Chemie.
Anwendung in thermodynamischen Studien
Die thermodynamischen Eigenschaften von “this compound” werden kritisch bewertet, wodurch es in verschiedenen thermodynamischen Studien nützlich wird .
Verwendung bei der Synthese anderer Verbindungen
Aufgrund seiner einzigartigen Struktur wird “this compound” zur Synthese einer Vielzahl anderer Verbindungen verwendet . Zum Beispiel wird es bei der Synthese von Verbindungen wie “1-(Chlormethyl)-4-(trifluormethoxy)benzol”, “1,3-dichlor-5-(chlormethyl)benzol” und "1,4-BIS-CHLOROMETHYL-2,3,5,6-TETRAMETHYL-BENZOL" verwendet .
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation, serious eye damage, and severe skin burns . In case of exposure, immediate medical attention is required . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Chlorinated aromatic compounds can interact with various biological molecules due to their lipophilic nature. They can accumulate in fatty tissues and can interact with cell membranes, proteins, and DNA .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is a protein, the compound might alter the protein’s structure and function. If the target is DNA, it could potentially interfere with DNA replication or transcription .
Biochemical Pathways
Chlorinated aromatic compounds can undergo metabolic transformations in the body, potentially forming reactive metabolites that can cause cellular damage .
Pharmacokinetics
As a lipophilic compound, 1,2-Dichloro-4-(chloromethoxy)benzene is likely to have good absorption in the body. It might undergo metabolism in the liver, and excretion could occur via the kidneys .
Result of Action
The cellular and molecular effects would depend on the specific targets and the nature of the interactions. Potential effects could include altered cellular function, cellular damage, or cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(chloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHHCOROBIAQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)





![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

